- Methods and compositions for targeted protein degradation, World Intellectual Property Organization, , ,
Cas no 94838-59-2 (N-Boc-4-aminophenethylamine)

N-Boc-4-aminophenethylamine structure
商品名:N-Boc-4-aminophenethylamine
N-Boc-4-aminophenethylamine 化学的及び物理的性質
名前と識別子
-
- tert-Butyl 4-aminophenethylcarbamate
- [2-(4-AMINOPHENYL)ETHYL]CARBAMIC ACID TERT-BUTYL ESTER
- Carbamic acid,N-[2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester
- tert-butyl N-[2-(4-aminophenyl)ethyl]carbamate
- Tert-Butyl-2-(4-Aminophenyl)Ethylcarbamate
- 4-[2-(BOC-AMINO)ETHYL]ANILINE
- [2-(4-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester
- C13H20N2O2
- tert-butyl (4-aminophenethyl)carbamate
- tert-butyl [2-(4-aminophenyl)ethyl]carbamate
- Carbamic acid, N-[2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester
- Tert-butyl 2-(4-aminophenyl)ethylcarbamate hydrochloride
- Carbamic acid, [2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester (9CI)
- N-Boc-4-aminophenethylamine
- N-tert-Butoxycarbonyl-2-(4-aminophenyl)ethylamine
- N-tert-Butoxycarbonyl-4-aminophenethylamine
- tert-Butyl (2-(4-Aminophenyl)ethyl)carbamate
- BBL103231
- tert-butyl4-aminophenethylcarbamate
- NSC669666
- t-butyl 2-(4-aminophenyl)ethylcarbamate
- NS-03200
- CS-W003234
- tert-butyl 2-(4-aminophenyl)ethylcarbamate
- Carbamic acid, [2-(4-aminophenyl)ethyl]-, 1,1-dimethylethyl ester (9CI); N-tert-Butoxycarbonyl-2-(4-aminophenyl)ethylamine; N-tert-Butoxycarbonyl-4-aminophenethylamine; [2-(4-Aminophenyl)ethyl]carbamic acid tert-butyl ester; tert-Butyl (2-(4-Aminophenyl)ethyl)carbamate; tert-Butyl 4-aminophenethylcarbamate
- [2-(4-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester, AldrichCPR
- 2-(4-Aminophenyl)ethyl carbamic acid tert-butyl ester
- 2-(4-Aminophenyl)ethylcarbamic acid 1,1-dimethylethyl ester
- AB22067
- DS-018492
- 94838-59-2
- [2-(4-Amino-phenyl)-ethyl]carbamicacid tert-butyl ester
- AC-29368
- DB-058194
- SCHEMBL448114
- AKOS010469462
- N-tertbutoxycarbonyl-2-(4-aminophenyl)ethylamine
- n-[2-(4-aminophenyl)ethyl](tert-butoxy)carboxamide
- NCI60_024327
- [2-(4-amino-phenyl)-ethyl]-carbamicacid tert-butyl ester
- [(4-Aminophenyl)ethyl]carbamic acid tert-butyl ester
- STL557041
- CHEMBL2008649
- DTXSID20327605
- SY021926
- EN300-1228926
- 4-(2-(t-butoxycarbonyl)aminoethyl) aniline
- tert-butyl[2-(4-aminophenyl)ethyl]carbamate
- MFCD05663961
- HOPALBZGTWDOTL-UHFFFAOYSA-N
- 4-(N-Boc-2-aminoethyl)aniline
-
- MDL: MFCD05663961
- インチ: 1S/C13H20N2O2/c1-13(2,3)17-12(16)15-9-8-10-4-6-11(14)7-5-10/h4-7H,8-9,14H2,1-3H3,(H,15,16)
- InChIKey: HOPALBZGTWDOTL-UHFFFAOYSA-N
- ほほえんだ: O=C(NCCC1C=CC(N)=CC=1)OC(C)(C)C
計算された属性
- せいみつぶんしりょう: 236.15200
- どういたいしつりょう: 236.152477885g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 3
- 重原子数: 17
- 回転可能化学結合数: 5
- 複雑さ: 240
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 2.2
- トポロジー分子極性表面積: 64.4
じっけんとくせい
- 密度みつど: 1.077±0.06 g/cm3 (20 ºC 760 Torr),
- ようかいど: 極微溶性(0.57 g/l)(25ºC)、
- すいようせい: Slightly soluble in water.
- PSA: 64.35000
- LogP: 3.30810
N-Boc-4-aminophenethylamine セキュリティ情報
- 危険物輸送番号:2811
- 危険レベル:6.1
- 包装グループ:Ⅲ
N-Boc-4-aminophenethylamine 税関データ
- 税関コード:2924299090
- 税関データ:
中国税関番号:
2924299090概要:
2924299090.他の環状アミド(環状ウレタンを含む)(それらの誘導体及びその塩を含む)。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、包装
要約:
2924299090.他の環状アミド(環状ウレタンを含む)及びその誘導体、その塩。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:30.0%
N-Boc-4-aminophenethylamine 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052370-250mg |
4-[2-(Boc-amino)ethyl]aniline |
94838-59-2 | 98% | 250mg |
¥36 | 2023-02-17 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H63324-1g |
4-[2-(Boc-amino)ethyl]aniline, 97% |
94838-59-2 | 97% | 1g |
¥1933.00 | 2023-03-09 | |
TRC | A612955-2500mg |
N-Boc-4-aminophenethylamine |
94838-59-2 | 2500mg |
$ 167.00 | 2023-04-19 | ||
eNovation Chemicals LLC | D775195-5g |
[2-(4-AMINO-PHENYL)-ETHYL]-CARBAMIC ACID TERT-BUTYL ESTER |
94838-59-2 | 97% | 5g |
$200 | 2024-06-05 | |
JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R0111-5g |
[2-(4-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester |
94838-59-2 | 97% | 5g |
¥454.68 | 2025-01-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1052370-25g |
4-[2-(Boc-amino)ethyl]aniline |
94838-59-2 | 98% | 25g |
¥763.00 | 2024-04-24 | |
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | T42010-1g |
4-[2-(Boc-amino)ethyl]aniline |
94838-59-2 | 97% | 1g |
¥39.0 | 2023-09-06 | |
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | A188559-5g |
N-Boc-4-aminophenethylamine |
94838-59-2 | 98% | 5g |
¥273.90 | 2023-09-04 | |
A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H63324-5g |
4-[2-(Boc-amino)ethyl]aniline, 97% |
94838-59-2 | 97% | 5g |
¥8640.00 | 2023-03-09 | |
Alichem | A019145691-5g |
tert-Butyl 4-aminophenethylcarbamate |
94838-59-2 | 97% | 5g |
$256.00 | 2023-08-31 |
N-Boc-4-aminophenethylamine 合成方法
合成方法 1
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; overnight, rt
リファレンス
合成方法 2
はんのうじょうけん
1.1 Solvents: 1,4-Dioxane ; 30 min, rt; 22 h, rt
リファレンス
- Preparation of peptidomimetic compounds as selective neuronal nitric oxide synthase inhibitors, World Intellectual Property Organization, , ,
合成方法 3
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; 16 h, rt
リファレンス
- Pesticidal compositions and methods, World Intellectual Property Organization, , ,
合成方法 4
はんのうじょうけん
1.1 Catalysts: 4-(Dimethylamino)pyridine Solvents: Tetrahydrofuran ; 16 h, rt
リファレンス
- Optical Control of TRPV1 ChannelsAngewandte Chemie, 2013, 52(37), 9845-9848,
合成方法 5
はんのうじょうけん
1.1 Solvents: 1,4-Dioxane ; 30 min, rt; 22 h, rt
リファレンス
- Preparation of nitroarginine derivatives as selective neuronal nitric oxide synthase inhibitors, United States, , ,
合成方法 6
はんのうじょうけん
1.1 Solvents: Methanol ; 24 h, rt
リファレンス
- Preparation of novel multi-binding phenolic compounds as β2-adrenergic receptor agonists, United States, , ,
合成方法 7
はんのうじょうけん
1.1 Reagents: Triethylamine Solvents: Dichloromethane ; overnight, rt
リファレンス
- Preparation of sulfonylaminomethyl five-membered heterocyclic carboxamide derivatives as bradykinin B1 antagonists and their preparation, pharmaceutical compositions and use in the treatment of inflammatory-related disorders, World Intellectual Property Organization, , ,
合成方法 8
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ; rt; 2 h, rt
リファレンス
- Controlling epithelial sodium channels with light using photoswitchable amiloridesNature Chemistry, 2014, 6(8), 712-719,
合成方法 9
はんのうじょうけん
1.1 Solvents: Methanol ; 24 h, rt
リファレンス
- Preparation of novel multibinding phenolic compounds as β2-adrenergic receptor agonists, World Intellectual Property Organization, , ,
合成方法 10
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ; overnight, rt
リファレンス
- Interleukin 8 receptor antagonist benzamide compounds, their preparation, and their therapeutic use, World Intellectual Property Organization, , ,
合成方法 11
はんのうじょうけん
1.1 Catalysts: Thiamine hydrochloride ; 3 min, rt
リファレンス
- Thiamine hydrochloride as a recyclable organocatalyst for the efficient and chemoselective N-tert-butyloxycarbonylation of aminesSynthetic Communications, 2021, 51(24), 3791-3804,
合成方法 12
はんのうじょうけん
1.1 Reagents: Sodium hydroxide Solvents: 1,4-Dioxane , Water ; rt → 0 °C
1.2 1 h, rt
1.3 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol ; 1 h, 50 °C
1.2 1 h, rt
1.3 Reagents: Hydrazine hydrate (1:1) Catalysts: Nickel Solvents: Ethanol ; 1 h, 50 °C
リファレンス
- Structure-activity relationships of substituted 1H-indole-2-carboxamides as CB1 receptor allosteric modulatorsBioorganic & Medicinal Chemistry, 2015, 23(9), 2195-2203,
合成方法 13
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ; rt; 2 h, rt
リファレンス
- Natural lignin nanoparticles: a promising nano-crosslinker for constructing fluorescent photoswitchable supramolecular hydrogelsPolymer Chemistry, 2020, 11(11), 1871-1876,
合成方法 14
はんのうじょうけん
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Methanol ; 2 h, 3 psi, rt
リファレンス
- Indole-2-carboxamides as Allosteric Modulators of the Cannabinoid CB1 ReceptorJournal of Medicinal Chemistry, 2012, 55(11), 5627-5631,
合成方法 15
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran ; 0 °C; 1 h, rt
リファレンス
- Preparation of imidazolylphenylethylaminocarbonylbenzenesulfonamides and related compounds as antiinflammatory and analgesic agents., World Intellectual Property Organization, , ,
合成方法 16
はんのうじょうけん
1.1 Catalysts: 1,1,1,3,3,3-Hexabromo-2-propanone Solvents: Dichloromethane ; 5 min, rt
リファレンス
- NBS and Br3CCOCBr3 as highly efficient catalysts for the chemoselective N-tert-butyloxycarbonylation of aminesTetrahedron Letters, 2016, 57(43), 4807-4811,
合成方法 17
はんのうじょうけん
1.1 Solvents: Tetrahydrofuran , Ethyl acetate ; 30 min, 23 °C; 4 h, 23 °C
リファレンス
- Novel bis-amide containing compounds exhibiting antifungal activity and their method of use and preparation, World Intellectual Property Organization, , ,
合成方法 18
はんのうじょうけん
1.1 Solvents: Dichloromethane
リファレンス
- 4-Aminopiperidine ureas as potent selective agonists of the human β3-Adrenergic receptorBioorganic & Medicinal Chemistry Letters, 2001, 11(24), 3123-3127,
N-Boc-4-aminophenethylamine Raw materials
- Carbamic acid, [2-(4-nitrophenyl)ethyl]-, 1,1-dimethylethyl ester
- Aminophenethylamine
- Di-tert-butyl dicarbonate
- 2-(4-Nitrophenyl)ethanamine
N-Boc-4-aminophenethylamine Preparation Products
N-Boc-4-aminophenethylamine 関連文献
-
Ruth H. Howard,Carlos Alonso-Moreno,Lewis M. Broomfield,David L. Hughes,Joseph A. Wright,Manfred Bochmann Dalton Trans., 2009, 8667-8682
-
P. Motamedi,K. Cadien RSC Adv., 2015,5, 57865-57874
-
Jonathan Bould,Simon J. Teat,Mark Thornton-Pett,John D. Kennedy Chem. Commun., 2001, 1788-1789
-
Lukas Mai,Nils Boysen,Ersoy Subaşı,Teresa de los Arcos,Detlef Rogalla,Guido Grundmeier,Claudia Bock,Hong-Liang Lu,Anjana Devi RSC Adv., 2018,8, 4987-4994
-
Hong Xu,Ke Ni,Xiaokun Li,Guangzong Fang,Guohong Fan RSC Adv., 2017,7, 51403-51410
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推奨される供給者
Amadis Chemical Company Limited
(CAS:94838-59-2)N-Boc-4-aminophenethylamine

清らかである:99%
はかる:100g
価格 ($):287.0